Propyl 2,6-dihydroxybenzoate

Catalog No.
S16083799
CAS No.
54640-05-0
M.F
C10H12O4
M. Wt
196.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propyl 2,6-dihydroxybenzoate

CAS Number

54640-05-0

Product Name

Propyl 2,6-dihydroxybenzoate

IUPAC Name

propyl 2,6-dihydroxybenzoate

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

InChI

InChI=1S/C10H12O4/c1-2-6-14-10(13)9-7(11)4-3-5-8(9)12/h3-5,11-12H,2,6H2,1H3

InChI Key

GXTWQYDHJUTROW-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(C=CC=C1O)O

Propyl 2,6-dihydroxybenzoate, also known as propyl 2,6-dihydroxybenzoic acid, is an ester derived from the reaction of 2,6-dihydroxybenzoic acid and propanol. This compound is characterized by its unique structure, which features a benzoate moiety with two hydroxyl groups at the 2 and 6 positions. Its molecular formula is C10H12O4C_{10}H_{12}O_4, and it has a molar mass of approximately 200.20 g/mol. The compound typically appears as a white crystalline solid with moderate solubility in water and high solubility in organic solvents like ethanol and methanol .

Typical of esters and phenolic compounds. Key reactions include:

  • Esterification: The formation of propyl 2,6-dihydroxybenzoate occurs via the Fischer esterification process, where 2,6-dihydroxybenzoic acid reacts with propanol in the presence of an acid catalyst.
  • Hydrolysis: In aqueous environments, the ester bond can be hydrolyzed back to 2,6-dihydroxybenzoic acid and propanol under acidic or basic conditions.
  • Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes depending on the reaction conditions.

These reactions highlight the compound's reactivity and potential for further chemical transformations .

Propyl 2,6-dihydroxybenzoate exhibits several biological activities attributed to its phenolic structure. Research indicates that it has:

  • Antioxidant Properties: It demonstrates scavenging activity against free radicals, which can be beneficial in preventing oxidative stress-related damage.
  • Antimicrobial Activity: The compound has shown potential in inhibiting the growth of various microbial strains, making it a candidate for use in preservatives or antimicrobial agents .

The synthesis of propyl 2,6-dihydroxybenzoate typically involves the following methods:

  • Fischer Esterification:
    • Mix 2,6-dihydroxybenzoic acid with propanol.
    • Add a few drops of concentrated sulfuric acid as a catalyst.
    • Heat the mixture under reflux conditions to promote ester formation.
    • Purify the product through distillation or recrystallization.
  • Solvent-Free Method:
    • Resorcinol is reacted with carbon dioxide in the presence of an alkali metal salt at elevated temperatures (130-150 °C) and pressures (1.35-1.45 MPa) to produce 2,6-dihydroxybenzoic acid.
    • This acid can then be esterified with propanol using similar conditions as above .

These methods highlight the versatility and efficiency of synthesizing this compound.

Propyl 2,6-dihydroxybenzoate finds applications in various fields:

  • Pharmaceutical Intermediates: Used in the synthesis of drugs due to its biological activity.
  • Pesticides: Acts as an intermediate in the formulation of herbicides and fungicides.
  • Cosmetics: Employed for its antimicrobial properties in personal care products.
  • Food Additives: Due to its safety profile and flavoring potential, it may be used in food applications .

Interaction studies involving propyl 2,6-dihydroxybenzoate focus primarily on its compatibility with other compounds and its effects on biological systems:

  • Synergistic Effects: When combined with other antioxidants or antimicrobial agents, it may enhance their efficacy against pathogens or oxidative stress.
  • Compatibility Testing: Evaluations are conducted to determine how well it integrates into formulations without compromising stability or efficacy.

These studies are crucial for developing effective products that utilize this compound.

Several compounds share structural similarities with propyl 2,6-dihydroxybenzoate. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2,4-Dihydroxybenzoic AcidHydroxyl groups at positions 2 and 4Different biological activity profile; used in dyes
Salicylic AcidHydroxyl group at position 2Known for anti-inflammatory properties; used in medicine
Benzoic AcidCarboxylic acid without hydroxyl groupsCommonly used as a food preservative; less complex
ResorcinolTwo hydroxyl groups at positions 1 and 3Used in pharmaceuticals; versatile chemical reactant

Propyl 2,6-dihydroxybenzoate is unique due to its specific arrangement of functional groups that impart distinct biological activities and applications compared to these similar compounds. Its dual hydroxyl substitution at positions 2 and 6 enhances its reactivity and potential utility in various formulations .

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

196.07355886 g/mol

Monoisotopic Mass

196.07355886 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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